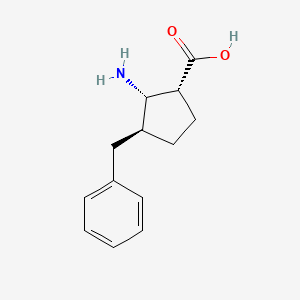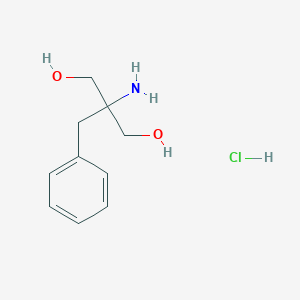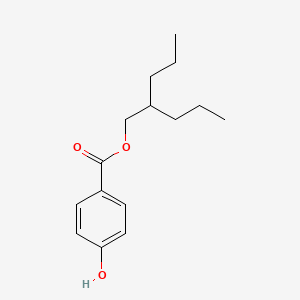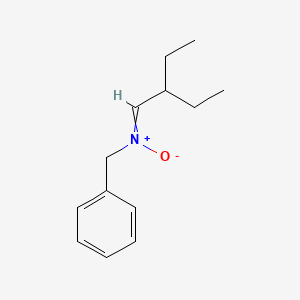![molecular formula C20H13Cl2F3O2 B14220976 Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro- CAS No. 646504-77-0](/img/structure/B14220976.png)
Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] is an organic compound that belongs to the class of phenols It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methylene bridge and two chlorinated phenol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] typically involves the following steps:
Formation of Trifluoromethylphenyl Intermediate: The initial step involves the formation of a trifluoromethylphenyl intermediate. This can be achieved through the reaction of chlorosilane and bromotrifluoromethane at low temperatures to form trifluoromethylsilane.
Coupling with Chlorinated Phenol: The trifluoromethylphenyl intermediate is then coupled with chlorinated phenol under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
科学研究应用
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polymers and monomers.
Biology: Studied for its potential cytotoxic effects and interactions with biological systems.
Medicine: Investigated for its potential therapeutic applications and interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] involves its interaction with specific molecular targets and pathways. The compound can exert its effects through:
Binding to Enzymes: The compound may bind to enzymes and inhibit their activity, leading to various biological effects.
Generation of Reactive Oxygen Species (ROS): The compound can induce the generation of ROS, leading to oxidative stress and cytotoxicity.
Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
相似化合物的比较
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-] can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenol: Similar in structure but lacks the methylene bridge and chlorinated phenol groups.
4-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of the phenol groups.
2-(Trifluoromethyl)phenol: Similar in structure but with the trifluoromethyl group in a different position.
These comparisons highlight the unique structural features and chemical properties of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-], making it distinct from other related compounds.
属性
CAS 编号 |
646504-77-0 |
|---|---|
分子式 |
C20H13Cl2F3O2 |
分子量 |
413.2 g/mol |
IUPAC 名称 |
2-chloro-4-[(3-chloro-4-hydroxyphenyl)-[4-(trifluoromethyl)phenyl]methyl]phenol |
InChI |
InChI=1S/C20H13Cl2F3O2/c21-15-9-12(3-7-17(15)26)19(13-4-8-18(27)16(22)10-13)11-1-5-14(6-2-11)20(23,24)25/h1-10,19,26-27H |
InChI 键 |
XSQULHNPGBOLRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)O)Cl)C3=CC(=C(C=C3)O)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
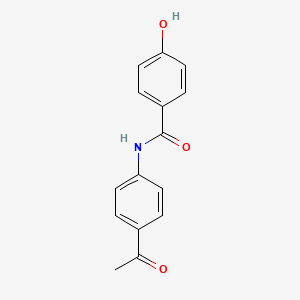
![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)
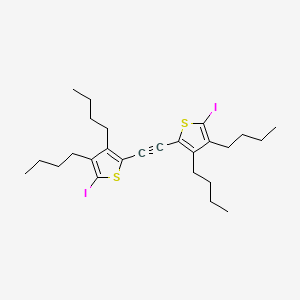
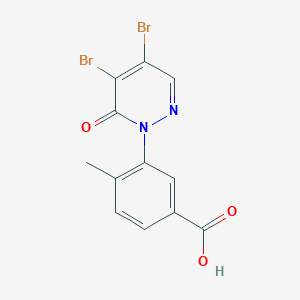
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
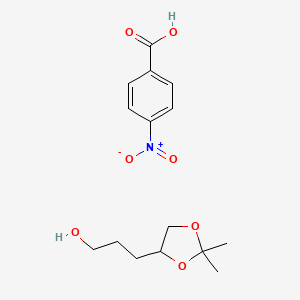
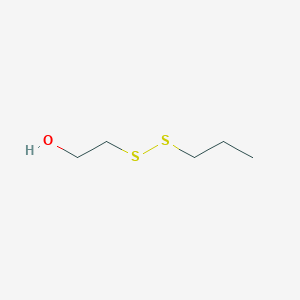
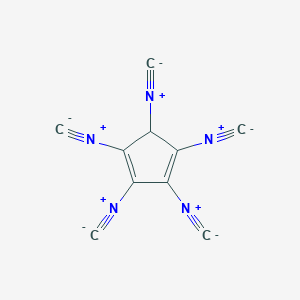
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
